Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 266.29 g/mol. This compound is recognized for its applications in various scientific fields, particularly in organic synthesis and pharmaceuticals. It is classified as an ester due to the presence of a carboxylic acid derivative formed from the reaction of an alcohol and an acid.
The compound can be sourced from chemical suppliers and databases. The synthesis typically involves the reaction of 2-ethoxy-4-formylphenol with methyl 2-bromopropanoate under specific conditions. This places Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate within the broader category of aryloxyphenoxypropionate derivatives, which are known for their herbicidal activities and potential pharmaceutical applications.
The synthesis of Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate generally involves:
This method allows for the efficient formation of the desired ester with good yields reported in literature sources.
Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate features a complex structure characterized by:
InChI=1S/C14H18O5/c1-4-17-13-8-11(9-15)6-7-12(13)19-10(3)14(16)18-5-2/h6-10H,4-5H2,1-3H3
.The molecular structure contributes to its reactivity and potential interactions in biochemical contexts.
Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate can undergo several significant chemical reactions:
These reactions highlight the versatility of Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate in synthetic organic chemistry.
The mechanism of action for Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate involves its interaction with biological molecules:
Research indicates that such interactions may contribute to its biological activity, particularly in herbicidal applications where it targets specific enzymatic pathways in plants.
Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate has several important applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7